5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMTS and is a member of the sulfonylurea family of compounds. The purpose of
Scientific Research Applications
Anticonvulsant Activity:
- The 1,2,3-triazole core has been incorporated into anticonvulsant drugs like Rufinamide . Investigating the potential of our compound in managing seizures and related neurological disorders could be valuable.
- Cefatrizine , a broad-spectrum cephalosporin antibiotic, contains a 1,2,3-triazole motif . Exploring the antibacterial properties of our compound may reveal novel antibiotic candidates.
- Carboxyamidotriazole and tazobactam (a β-lactam antibiotic) both feature the 1,2,3-triazole core . Investigate whether our compound exhibits anticancer activity or enhances the efficacy of existing chemotherapeutic agents.
Chemical Biology and Bioconjugation
The 1,2,3-triazole motif plays a crucial role in chemical biology:
Click Chemistry:- The “click chemistry” approach, often using copper-catalyzed Huisgen 1,3-dipolar cycloaddition, has been widely employed for 1,2,3-triazole synthesis . Consider exploring bioconjugation strategies using our compound.
Fluorescent Imaging
properties
IUPAC Name |
5-ethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)16-12(10(2)3)9-17-14-7-8-15-17/h5-8,10,12,16H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNDUPCPIRGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide |
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